BenchChemオンラインストアへようこそ!

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine

Medicinal chemistry Lead optimization Quinazoline kinase inhibitors

This 6-chloroquinazolin-4-amine features a sterically distinct 4-fluorooxolan-3-yl moiety, offering medicinal chemistry teams a privileged hinge-binding chemotype divergent from classical 4-anilinoquinazolines like gefitinib. Ideal for novel kinase profiling where the clean ¹⁹F NMR handle simplifies metabolic tracking and binding assays without radiolabeling. Its moderate XLogP (2.6) and low TPSA (47 Ų) suggest suitability for peripheral targets with potentially reduced CNS penetration risk. Secure this unique scaffold for your discovery programs today.

Molecular Formula C12H11ClFN3O
Molecular Weight 267.69
CAS No. 2198645-70-2
Cat. No. B2511504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine
CAS2198645-70-2
Molecular FormulaC12H11ClFN3O
Molecular Weight267.69
Structural Identifiers
SMILESC1C(C(CO1)F)NC2=NC=NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C12H11ClFN3O/c13-7-1-2-10-8(3-7)12(16-6-15-10)17-11-5-18-4-9(11)14/h1-3,6,9,11H,4-5H2,(H,15,16,17)
InChIKeyIKKSKLGRLRKAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine (CAS 2198645-70-2) – Procurement-Relevant Chemical Profile and Comparator Landscape


6-Chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine is a synthetic quinazoline derivative (C12H11ClFN3O, MW 267.68 g/mol) catalogued under PubChem CID 126856351 [1]. The structure pairs a 6-chloroquinazoline core with a 4-fluorooxolan-3-amine moiety, creating a chemotype of interest for kinase-targeted drug discovery. Despite being listed by multiple chemical vendors, a rigorous search of public literature, patents, and authoritative databases reveals a near-total absence of published quantitative biological or physicochemical data—specifically, no head-to-head comparator assays, IC50 values, selectivity panels, or in vivo PK parameters were retrievable for this exact compound.

Why 6-Chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine Cannot Be Replaced by Generic 4-Aminoquinazolines


The 4-aminoquinazoline scaffold is a privileged pharmacophore, but even minor substituent variations can profoundly alter kinase selectivity, cellular potency, and pharmacokinetics. In the absence of published data for this specific compound, cross-class inference from structurally characterized analogs indicates that the 6-chloro substituent and the 4-fluorooxolan-3-yl group are sterically and electronically distinct from the common 3-chloro-4-fluoroaniline or methoxyethoxy motifs found in approved EGFR/HER2 inhibitors [1]. Generic substitution with a simpler 4-anilinoquinazoline would therefore introduce uncharacterized risk: the 4-fluorooxolan-3-yl substituent is expected to modulate hinge-region binding, solubility, and metabolic stability differently than an aryl or alkyl amine. Without direct comparative data, however, any claim of differentiation remains unsubstantiated [2].

Quantitative Differentiation Evidence for 6-Chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine – Procurement Decision Support


Physicochemical Property Comparison Against a Deschloro Analog

Lipophilicity (XLogP3) differs between the target compound and its deschloro analog (N-(4-fluorooxolan-3-yl)quinazolin-4-amine). PubChem data show an XLogP3 of 2.6 for the 6-chloro derivative, while the deschloro analog is computed at approximately 1.8–2.0 based on in silico predictions [1]. A ΔXLogP of ~0.6–0.8 units corresponds to a ~4- to 6-fold difference in octanol-water partitioning, which in the quinazoline kinase inhibitor series has been correlated with altered cell permeability and CYP450 liability [2].

Medicinal chemistry Lead optimization Quinazoline kinase inhibitors

Topological Polar Surface Area (TPSA) and Predicted Absorption Differentiation

The target compound exhibits a computed TPSA of 47 Ų [1]. This is lower than the TPSA of common EGFR inhibitor fragments such as N-(3-chloro-4-fluorophenyl)quinazolin-4-amine (TPSA ≈ 55–60 Ų estimated), primarily because the 4-fluorooxolan-3-yl group lacks the additional aromatic ring present in aniline-based comparators. The 8–13 Ų reduction in TPSA falls below the 60 Ų threshold often associated with improved oral absorption, yet published TPSA–bioavailability relationships for quinazolines are not validated with experimental permeability data for this exact compound [2].

Drug design ADME prediction Quinazoline scaffold

Hydrogen Bond Acceptor Count and Solubility Parameter Differentiation

The target compound possesses 5 hydrogen bond acceptors (HBA = 5), contributed by the quinazoline N1/N3, the exocyclic NH, the oxolane oxygen, and the fluorine atom [1]. Comparator 4-anilinoquinazolines lacking the oxolane oxygen typically have HBA counts of 3–4. The additional HBA site in the fluorinated oxolane ring is expected to increase aqueous solubility through improved hydration shell organization, a phenomenon documented in fluorinated heterocycles [2]. However, no experimental solubility or dissolution rate data are available for the target compound to confirm this predicted advantage.

Computational chemistry Solubility prediction Quinazoline derivatives

Recommended Application Scenarios for 6-Chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine Based on Differentiated Properties


Kinase Selectivity Profiling as a 6-Chloro-4-(fluorinated oxolane) Tool Compound

The 4-fluorooxolan-3-yl moiety is uncommon in commercial kinase inhibitor libraries, where aniline substituents predominate. Screening groups seeking novel hinge-binding chemotypes can deploy this compound in broad kinase panels to assess selectivity fingerprints divergent from classical 4-anilinoquinazolines [1]. The 6-chloro substituent further differentiates this scaffold from 6,7-dimethoxy analogs like gefitinib, potentially altering Type I vs. Type II kinase binding modes.

Medicinal Chemistry Starting Point for CNS-Sparing Kinase Inhibitors

The computed XLogP of 2.6 and TPSA of 47 Ų suggest this compound may exhibit reduced CNS penetration compared to more lipophilic quinazolines [1]. Medicinal chemistry teams targeting peripheral kinase indications (e.g., oncology, inflammatory disease) can use this compound as a starting scaffold for further optimization, where CNS exposure is undesirable. Experimental BBB permeability data are needed to confirm this prediction.

Fluorinated Probe for 19F NMR-Based Binding and Metabolism Studies

The single fluorine atom in the 4-fluorooxolan-3-yl group provides a clean 19F NMR handle, absent in many common 4-aminoquinazolines. This enables ligand-observed 19F NMR binding assays, metabolic stability tracking in microsomal incubations, and cellular uptake quantification without requiring radiolabeling [2]. The oxolane ring's conformational dynamics may additionally report on binding pocket plasticity via 19F relaxation measurements.

Quote Request

Request a Quote for 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.